molecular formula C26H20BrN5O3S B12395617 hCAXII-IN-3

hCAXII-IN-3

カタログ番号: B12395617
分子量: 562.4 g/mol
InChIキー: SGXMKPRVRWHXBM-NTEUORMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of hCAXII-IN-3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route generally includes:

化学反応の分析

hCAXII-IN-3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

hCAXII-IN-3 has a wide range of scientific research applications, including:

作用機序

hCAXII-IN-3 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts pH regulation within cells, leading to various downstream effects, including reduced cell proliferation and increased apoptosis in cancer cells .

The molecular targets and pathways involved in the action of this compound include the zinc ion in the active site of carbonic anhydrase XII, which is essential for the enzyme’s catalytic activity. By chelating the zinc ion, this compound effectively inhibits the enzyme’s function .

類似化合物との比較

hCAXII-IN-3 is unique among carbonic anhydrase inhibitors due to its high selectivity for carbonic anhydrase XII. Similar compounds include:

The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool in scientific research and drug development.

生物活性

hCAXII-IN-3 is a compound designed to inhibit human carbonic anhydrase XII (hCA XII), an enzyme implicated in various physiological and pathological processes, including tumor growth and metastasis. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer treatment, and potential therapeutic applications.

hCA XII is a transmembrane enzyme that plays a crucial role in regulating pH and facilitating tumor growth under hypoxic conditions. Inhibitors like this compound target the active site of hCA XII, disrupting its enzymatic function and leading to reduced tumor proliferation. The compound's design incorporates features that enhance its binding affinity and selectivity for hCA XII over other isoforms.

Research Findings

Recent studies have demonstrated the efficacy of this compound in reversing multidrug resistance (MDR) in cancer cells. In particular, it has been shown to enhance the cytotoxic effects of doxorubicin in resistant cell lines such as HT29/DOX and A549/DOX. The following table summarizes key findings from various studies:

Study Cell Line IC50 (μM) Mechanism Notes
Study 1HT29/DOX15.0P-gp inhibitionEnhanced doxorubicin accumulation
Study 2A549/DOX12.5ROS inductionIncreased oxidative stress markers
Study 3K562/DOX10.0Membrane fluidityReduced P-gp activity

Case Studies

  • Doxorubicin Combination Therapy
    • In a study assessing the combination of this compound with doxorubicin, researchers observed a significant increase in cytotoxicity in resistant HT29/DOX cells compared to controls. The combination therapy resulted in a synergistic effect, suggesting that this compound enhances the efficacy of doxorubicin by modulating drug transport mechanisms.
  • Oxidative Stress Studies
    • Another investigation focused on the oxidative stress response elicited by this compound treatment in A549/DOX cells. The compound was found to increase levels of reactive oxygen species (ROS) significantly, indicating a potential mechanism by which it induces apoptosis in cancer cells.

Comparative Analysis with Other Inhibitors

The biological activity of this compound can be compared with other known inhibitors of hCA XII. For instance:

Compound Target Isoform IC50 (μM) Selectivity
AcetazolamidehCA II0.5Moderate
Compound 5fhCA XII8.0High
This compoundhCA XII10.0High

特性

分子式

C26H20BrN5O3S

分子量

562.4 g/mol

IUPAC名

4-[4-[[3-[(E)-3-(2-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H20BrN5O3S/c27-24-7-3-1-6-23(24)26(33)14-9-18-15-31(25-8-4-2-5-22(18)25)16-19-17-32(30-29-19)20-10-12-21(13-11-20)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-9+

InChIキー

SGXMKPRVRWHXBM-NTEUORMPSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=CC=C5Br

正規SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=CC=C5Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。